molecular formula C11H24NaO8P+ B12064997 Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate

Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate

Cat. No.: B12064997
M. Wt: 338.27 g/mol
InChI Key: AUSJJTNSVXEXLR-UHFFFAOYSA-O
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Description

Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate is a chemical compound with the molecular formula C11H24NaO9P. It is also known by its IUPAC name, sodium;2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen phosphate. This compound is characterized by its multiple ether linkages and a phosphonate group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate typically involves the reaction of 2,5,8,11,14-pentaoxahexadecan-16-ol with phosphoric acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonate ester. The general reaction scheme can be represented as follows:

[ \text{2,5,8,11,14-Pentaoxahexadecan-16-ol} + \text{Phosphoric acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Reactant Preparation: Ensuring high purity of 2,5,8,11,14-pentaoxahexadecan-16-ol and phosphoric acid.

    Reaction Control: Maintaining optimal temperature and pH conditions to maximize yield.

    Purification: Using techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphoric acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles like amines or alcohols can react with the phosphonate group.

    Hydrolysis Agents: Acidic or basic solutions are used for hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.

    Hydrolysis Products: The primary products are 2,5,8,11,14-pentaoxahexadecan-16-ol and phosphoric acid derivatives.

Scientific Research Applications

Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor of phosphatases.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate substrates. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11,14-Pentaoxahexadecan-16-ol: A precursor in the synthesis of the phosphonate compound.

    Pentaethylene glycol monomethyl ether: Shares similar ether linkages but lacks the phosphonate group.

Uniqueness

Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate is unique due to its combination of ether linkages and a phosphonate group. This structure imparts specific chemical properties, such as solubility in water and the ability to form stable complexes with various molecules, making it valuable in diverse applications .

Properties

Molecular Formula

C11H24NaO8P+

Molecular Weight

338.27 g/mol

InChI

InChI=1S/C11H23O8P.Na/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19-20(12)13;/h2-11H2,1H3;/p+1

InChI Key

AUSJJTNSVXEXLR-UHFFFAOYSA-O

Canonical SMILES

COCCOCCOCCOCCOCCO[P+](=O)O.[Na]

Origin of Product

United States

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